molecular formula C28H28N2O2 B11415377 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone

Cat. No.: B11415377
M. Wt: 424.5 g/mol
InChI Key: VOQRCUKEJQSGNF-UHFFFAOYSA-N
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Description

1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or benzofuran derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(5-methyl-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C28H28N2O2/c1-21-12-13-26-25(18-21)24(20-32-26)19-27(31)29-14-16-30(17-15-29)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18,20,28H,14-17,19H2,1H3

InChI Key

VOQRCUKEJQSGNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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